N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-cyclopentylurea
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Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a tert-butyl group attached to the oxazole ring and a cyclopentylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the urea moiety can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted oxazole or urea derivatives.
Scientific Research Applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea is unique due to its specific combination of the oxazole ring and cyclopentylurea moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
89623-60-9 |
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Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylurea |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)10-8-11(16-18-10)15-12(17)14-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
GRMBSNALLZCUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2CCCC2 |
Origin of Product |
United States |
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